Product packaging for 3-Hydroxyazetidine-1-carboxamide(Cat. No.:CAS No. 429668-21-3)

3-Hydroxyazetidine-1-carboxamide

Cat. No.: B3383521
CAS No.: 429668-21-3
M. Wt: 116.12 g/mol
InChI Key: GUXPHGONOMGJLV-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

Azetidines, which are nitrogen-containing saturated four-membered heterocycles, have emerged as valuable scaffolds in modern chemical research, particularly in the realm of drug discovery. nih.gov Their importance stems from a unique combination of properties. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the highly reactive three-membered aziridines, yet reactive enough to participate in unique chemical transformations not readily accessible to the more stable five-membered pyrrolidines. rsc.org This balanced reactivity allows for the development of novel synthetic methodologies and the construction of complex molecular architectures. rsc.orgmagtech.com.cn

The rigid, three-dimensional structure of the azetidine ring is another key feature that has captured the interest of medicinal chemists. nih.govambeed.com In an era where molecular shape and vectoral presentation of functional groups are paramount for specific biological interactions, the constrained conformation of the azetidine ring serves as an excellent platform for the precise positioning of substituents. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Overview of 3-Hydroxyazetidine-1-carboxamide as a Fundamental Structural Motif

While the broader class of azetidines is of significant interest, the specific compound this compound represents a particularly valuable and versatile structural motif. This molecule incorporates several key functional groups that enhance its utility as a building block in organic synthesis and medicinal chemistry. The hydroxyl group at the 3-position provides a convenient handle for further functionalization through reactions such as etherification or esterification. The carboxamide group at the 1-position is a common feature in biologically active molecules, known for its ability to participate in hydrogen bonding interactions with biological targets like enzymes and receptors. ontosight.ai

The synthesis of the 3-hydroxyazetidine core is a challenging yet well-explored area of research. nih.govmagtech.com.cn A common precursor for derivatives like this compound is tert-butyl 3-hydroxyazetidine-1-carboxylate, also known as 1-Boc-3-hydroxyazetidine. tcichemicals.comchemicalbook.comnih.govsigmaaldrich.comnordmann.global This commercially available intermediate allows for the straightforward introduction of the 3-hydroxyazetidine scaffold into more complex molecules. The "Boc" protecting group can be removed under acidic conditions, and the resulting secondary amine can then be converted to the desired carboxamide.

Below is a table summarizing the key chemical properties of the common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Chemical and Physical Properties of tert-Butyl 3-hydroxyazetidine-1-carboxylate
PropertyValueSource
Molecular FormulaC₈H₁₅NO₃ nih.govsigmaaldrich.com
Molecular Weight173.21 g/mol nih.govsigmaaldrich.com
AppearanceWhite to off-white solid chemicalbook.comsigmaaldrich.com
Melting Point36-43 °C sigmaaldrich.com
SMILESCC(C)(C)OC(=O)N1CC(C1)O sigmaaldrich.com
InChI KeyXRRXRQJQQKMFBC-UHFFFAOYSA-N sigmaaldrich.com

Scope and Research Trajectories Pertaining to this compound Systems

The this compound motif is at the forefront of several exciting research trajectories, primarily within the field of medicinal chemistry. Its utility as a versatile scaffold allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

One of the most promising areas of research involves the development of novel inhibitors for various enzymes. For instance, researchers have successfully optimized proline-based inhibitors into a new series of (R)-azetidine-2-carboxamide analogues that demonstrate sub-micromolar potency as STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors. nih.govacs.org The STAT3 protein is a key mediator of cellular responses and is aberrantly activated in many human cancers, making it an attractive therapeutic target. nih.gov The ability to readily synthesize and modify azetidine carboxamides allows for the fine-tuning of inhibitor potency and selectivity. acs.org

Furthermore, the 3-hydroxy group offers a site for the attachment of various pharmacophores or for linking the azetidine core to other molecular fragments. This has been explored in the development of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the azetidine unit can serve as a stable, non-cleavable linker. chemicalbook.com

Future research is likely to focus on the development of stereoselective syntheses of substituted 3-hydroxyazetidine-1-carboxamides, as the stereochemistry of the substituents on the azetidine ring can have a profound impact on biological activity. Additionally, the exploration of this motif in new therapeutic areas beyond oncology is an active field of investigation. The continued development of novel synthetic methods to access these and other densely functionalized azetidines will undoubtedly fuel their application in the discovery of next-generation therapeutics. rsc.orgmagtech.com.cnacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B3383521 3-Hydroxyazetidine-1-carboxamide CAS No. 429668-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-4(8)6-1-3(7)2-6/h3,7H,1-2H2,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPHGONOMGJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429668-21-3
Record name 3-hydroxyazetidine-1-carboxamide
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Synthetic Methodologies for 3 Hydroxyazetidine 1 Carboxamide and Precursor Scaffolds

Historical Context and Evolution of Azetidine (B1206935) Ring Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, has long been recognized as a "privileged" scaffold in drug discovery. Its presence in a molecule can impart favorable pharmacokinetic properties. Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered system. Early methods often involved intramolecular cyclization of γ-amino alcohols or their derivatives, but these approaches were often limited by low yields and harsh reaction conditions. The development of more sophisticated strategies, including cycloaddition reactions and transformations of other heterocyclic systems, has significantly advanced the accessibility of diverse azetidine derivatives. researchgate.net The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful tool for azetidine synthesis. researchgate.net

Stereoselective Synthesis of the 3-Hydroxyazetidine Core

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of the 3-hydroxyazetidine core is of paramount importance.

Strategies Involving Cycloaddition Reactions (e.g., [3+1] Cycloadditions)

Cycloaddition reactions offer a convergent and often stereocontrolled route to cyclic systems. While [2+2] cycloadditions like the aza-Paternò-Büchi reaction are common for azetidine synthesis, [3+n] cycloadditions are also powerful tools for constructing heterocyclic rings. nih.gov Specifically, 1,3-dipolar cycloadditions involving azomethine ylides and a carbonyl dipolarophile can yield oxazolidine (B1195125) rings, which can be further transformed. nih.gov The reaction of an azide (B81097) with an alkyne, a type of 1,3-dipolar cycloaddition, famously forms a stable 1,2,3-triazole ring and is widely used in "click chemistry". youtube.comyoutube.com

Reductive Transformations of Azetidin-3-ones and β-Lactams

Azetidin-3-ones serve as crucial intermediates for the synthesis of various azetidine derivatives, including 3-hydroxyazetidines. acs.org The reduction of the ketone functionality in azetidin-3-ones provides a direct route to the desired 3-hydroxyazetidine core. A variety of reducing agents can be employed, with the choice of reagent often influencing the stereochemical outcome of the reaction.

Similarly, β-lactams (azetidin-2-ones) can be reduced to the corresponding azetidines. acs.org This transformation is typically achieved using strong reducing agents like diborane (B8814927) or lithium aluminum hydride. acs.org The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org

A practical synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method utilizes chiral t-butanesulfinimine chemistry and allows for the facile removal of the t-butanesulfonyl protecting group under acidic conditions. nih.gov

PrecursorTransformationProductKey Features
Azetidin-3-oneReduction3-HydroxyazetidineDirect route to the desired core structure. Stereoselectivity can be controlled by the choice of reducing agent.
β-Lactam (Azetidin-2-one)ReductionAzetidineUtilizes strong reducing agents like diborane or LiAlH4. acs.org Stereochemistry of substituents is generally retained. acs.org
Chiral N-propargylsulfonamideGold-catalyzed oxidative cyclizationChiral Azetidin-3-oneEmploys chiral t-butanesulfinimine chemistry. nih.gov The protecting group is easily removed. nih.gov

Approaches from Chiral Pool Precursors (e.g., Sugar-Derived Building Blocks)

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Sugars represent a significant component of the chiral pool and can be elaborated into a variety of chiral building blocks. While not directly detailed in the provided search results for 3-hydroxyazetidine, the use of chiral precursors is a well-established strategy in asymmetric synthesis. For instance, chiral hexynones have been synthesized for use as precursors to other complex molecules. rsc.org This general principle is applicable to the synthesis of chiral 3-hydroxyazetidines.

Strain-Release Reactions for Azetidine Formation

Highly strained ring systems can undergo reactions that release this strain, providing a thermodynamic driving force for the formation of more stable products. 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that have emerged as valuable precursors for the synthesis of azetidines through strain-release reactions. nih.govnih.govresearchgate.net

The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) leads to the formation of diversely substituted 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols. nih.gov Additionally, azabicyclo[1.1.0]butyl carbinols can undergo divergent strain-release reactions upon N-activation, leading to either keto 1,3,3-substituted azetidines or spiroepoxy azetidines, depending on the activating agent. nih.govresearchgate.net

Starting MaterialReagent/ConditionProduct
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl chloroformate or Trifluoroacetic anhydrideSubstituted 2-(trifluoromethyl)azetidines (including 3-chloro and 3-ol derivatives) nih.gov
Azabicyclo[1.1.0]butyl carbinolTrifluoroacetic anhydride or Triflic anhydrideKeto 1,3,3-substituted azetidines nih.govresearchgate.net
Azabicyclo[1.1.0]butyl carbinolBenzyl chloroformate / NaI then baseSpiroepoxy azetidines nih.gov

Transition Metal-Catalyzed Syntheses of 3-Hydroxyazetidines

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. Various transition metals, including palladium, rhodium, and copper, have been employed in the synthesis of azetidines. acs.orgbeilstein-journals.orgnih.govmdpi.com

Palladium-catalyzed hydrogenolysis has been used to access cis-3-aryl-2-trifluoromethyl azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Furthermore, palladium(II) complexes with sterically hindered azetidine ligands have proven to be efficient catalysts for Suzuki cross-coupling reactions. acs.org Copper-catalyzed reactions are also prominent, with a notable example being the copper-catalyzed azide-alkyne cycloaddition ("click reaction"). youtube.com

Introduction of the Carboxamide Functionality at N1

A crucial step in the synthesis of the target molecule is the addition of the carboxamide group to the N1 position of the 3-hydroxyazetidine scaffold. This is typically achieved after the formation of the core azetidine ring, often starting from a protected precursor like N-Boc-3-hydroxyazetidine.

Direct Carbamoylation and Acylation Methods

Direct carbamoylation involves the reaction of 3-hydroxyazetidine or its protected forms with a carbamoylating agent. Isocyanates are common reagents for this transformation. For instance, the reaction of a benzoxazolone intermediate with a commercially available isocyanate can introduce the carboxamide functionality under standard conditions. nih.gov Alternatively, isocyanates can be generated in situ from corresponding amines by treatment with agents like triphosgene (B27547) in the presence of a base such as triethylamine. nih.gov

Acylation, a related process, can also be employed. This typically involves the use of an acylating agent, which can then be converted to the desired carboxamide.

Amidation Reactions and Carbonyldiimidazole-Mediated Coupling

Amidation reactions provide a versatile route to the carboxamide group. One widely used method is carbonyldiimidazole (CDI)-mediated coupling. organic-chemistry.orgnih.gov This approach activates a carboxylic acid, which can then react with the nitrogen of 3-hydroxyazetidine to form the amide bond. The use of CDI is advantageous due to its mild reaction conditions and the fact that the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. organic-chemistry.orgnih.gov The efficiency of CDI-mediated amidation can be significantly enhanced by the addition of an acid catalyst, such as imidazole hydrochloride, which can increase the reaction rate. researchgate.net

Recent advancements have also explored iridium(III)-catalyzed C-H amidation using OH-free hydroxyamides as amidating agents, offering a novel and efficient protocol with broad functional group tolerance. nih.gov

Total Synthesis of 3-Hydroxyazetidine-1-carboxamide

The total synthesis of this compound requires a multi-step approach, beginning with the construction of the foundational 3-hydroxyazetidine scaffold.

Multistep Reaction Sequences and Optimization

The synthesis of the precursor, 3-hydroxyazetidine hydrochloride, often starts from readily available materials like epichlorohydrin (B41342) and an amine, such as tert-butylamine (B42293) or benzylamine. chemicalbook.comgoogle.com The initial reaction typically involves the ring-opening of the epoxide, followed by cyclization to form the azetidine ring. google.com A common intermediate in this process is 1-benzhydrylazetidin-3-ol. chemicalbook.com The protective group on the nitrogen, such as a benzyl or benzhydryl group, is then removed, often through catalytic hydrogenation using a palladium catalyst, to yield 3-hydroxyazetidine hydrochloride. chemicalbook.com

An alternative route involves the use of N-(triphenylmethyl)-3-hydroxyazetidine, where the trityl group is cleaved using hydrogen chloride gas to afford the desired hydrochloride salt. wipo.int The resulting 3-hydroxyazetidine hydrochloride can then be reacted with di-tert-butyl dicarbonate (B1257347) to produce N-Boc-3-hydroxyazetidine, a key intermediate for subsequent functionalization. google.comchemicalbook.com

Optimization of these reaction sequences is crucial for improving yield and purity. This can involve adjusting reaction conditions, such as temperature and catalysts, and developing efficient purification methods. For example, optimization efforts have focused on improving the synthesis of benzoxazolone carboxamides to enhance their physicochemical and pharmacokinetic profiles. nih.gov

Scale-Up Considerations and Industrial Applicability

For the synthesis of this compound to be viable on an industrial scale, several factors must be considered. The chosen synthetic route should utilize cost-effective and readily available starting materials. organic-chemistry.orggoogle.com The reactions should be robust, high-yielding, and amenable to large-scale production with simple and safe operational procedures. organic-chemistry.orgwipo.int

Methods that avoid hazardous reagents, such as the CDI-mediated Lossen rearrangement which offers a greener alternative to the Curtius and Hofmann rearrangements, are particularly attractive for industrial applications. organic-chemistry.orgnih.gov Furthermore, the development of continuous manufacturing processes can offer significant advantages in terms of efficiency, safety, and scalability. organic-chemistry.org The ability to produce high-purity final products with minimal byproducts is also a critical consideration for industrial synthesis. google.comscienceopen.com

Chemical Reactivity and Advanced Transformations of 3 Hydroxyazetidine 1 Carboxamide

Reactivity at the C3-Hydroxyl Group

The secondary hydroxyl group on the azetidine (B1206935) ring is a key site for molecular elaboration. Its reactivity is comparable to other secondary alcohols, allowing for a variety of well-established synthetic operations, including etherification, esterification, oxidation, and nucleophilic substitution.

Functionalization via Etherification and Esterification

The hydroxyl group of 3-hydroxyazetidine derivatives can be readily converted into ethers and esters, which is a common strategy to modify the compound's steric and electronic properties.

Etherification is typically achieved under basic conditions. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide or sulfonate in a Williamson ether synthesis. For instance, the related compound N-Boc-3-hydroxyazetidine has been successfully converted to its corresponding methyl ether, 1-tert-butoxycarbonyl-3-methoxyazetidine, by treatment with sodium hydride followed by an electrophilic methylating agent chemicalbook.com. A similar strategy can be applied to 3-hydroxyazetidine-1-carboxamide.

Esterification provides another route for functionalization. This can be accomplished through several standard methods. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) yields the corresponding ester. A patent has described the formation of N-acetyl-3-acetoxy azetidine via an acetyl reaction, demonstrating the feasibility of esterifying the 3-hydroxyl position on the azetidine core google.com. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can also be employed masterorganicchemistry.com.

TransformationReagents & ConditionsProduct Type
Etherification 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)C3-O-Alkyl Ether
Esterification Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine)C3-O-Acyl Ester
Esterification Carboxylic acid, Acid catalyst (e.g., H₂SO₄)C3-O-Acyl Ester

Table 1: Summary of Etherification and Esterification Reactions at the C3-Position.

Oxidation Reactions to Form Carbonyl Derivatives

Oxidation of the C3-hydroxyl group provides access to the corresponding β-lactam derivative, 3-oxoazetidine-1-carboxamide. This transformation introduces a ketone functionality, which can serve as an electrophilic site for further reactions, such as reductive amination or additions of organometallic reagents.

A variety of modern oxidation protocols can be employed to convert secondary alcohols to ketones with high efficiency and under mild conditions, which is crucial for preserving the strained azetidine ring. harvard.edu These methods are generally preferred over harsher, traditional oxidants.

Commonly used methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and broad substrate scope. harvard.edu

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane (B109758) (DCM). DMP is favored for its operational simplicity and neutral reaction conditions.

TPAP Oxidation: Involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).

Oxidation MethodReagent(s)Key Features
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineMild, low-temperature conditions
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Neutral conditions, room temperature
TPAP Oxidation TPAP (catalytic), NMO (stoichiometric)Mild, catalytic use of ruthenium

Table 2: Common Methods for the Oxidation of the C3-Hydroxyl Group.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, a two-step activation-substitution sequence is required. The hydroxyl group is first converted into a better leaving group, typically a sulfonate ester such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base.

Once activated, the C3 carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction. This process typically occurs with inversion of stereochemistry at the C3 center.

Potential nucleophiles include:

Azides (e.g., NaN₃) to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

Halides (e.g., NaBr, NaCl) to form 3-haloazetidine derivatives.

Cyanide (e.g., NaCN) to introduce a nitrile functionality.

Thiols (e.g., RSH) to form thioethers.

This pathway is a powerful method for introducing diverse functional groups at the C3 position, significantly expanding the synthetic utility of the 3-hydroxyazetidine scaffold.

Transformations of the N1-Carboxamide Moiety

The N1-carboxamide group offers a second handle for chemical modification, distinct from the C3-hydroxyl group. Its chemistry is characteristic of amides, involving potential substitution at the amide nitrogen or hydrolysis to the parent amine.

N-Substitution and Derivatization

While the parent this compound has a primary amide (-CONH₂), this group can be further functionalized. One example of such a derivative is N-benzhydryl-3-hydroxyazetidine-1-carboxamide, where the amide nitrogen is substituted with a bulky benzhydryl group. nih.gov

Synthesis of such N-substituted derivatives can be envisioned through several routes:

Reaction with Isocyanates: The parent 3-hydroxyazetidine can react with a substituted isocyanate (R-N=C=O) to directly form the N-substituted urea (B33335) (carboxamide) derivative at the N1 position.

Amidation of 3-Hydroxyazetidine: Coupling of 3-hydroxyazetidine with a pre-formed carbamic acid derivative or reaction with a carbamoyl (B1232498) chloride can also yield N-substituted products.

Alkylation of the Primary Amide: Direct alkylation of the primary amide nitrogen in this compound is also possible, though it can sometimes lead to mixtures of N- and O-alkylated products and may require specific conditions to favor N-substitution.

These derivatization reactions are crucial for tuning the molecule's properties, such as its hydrogen bonding capacity and lipophilicity. organic-chemistry.org

Hydrolysis and Subsequent Amidation Reactions

The N1-carboxamide bond can be cleaved under hydrolytic conditions, typically by heating in a strong aqueous acid (e.g., HCl) or base (e.g., NaOH). This reaction regenerates the parent amine, yielding 3-hydroxyazetidine, often isolated as a salt like 3-hydroxyazetidine hydrochloride. google.com

The resulting 3-hydroxyazetidine is a versatile intermediate. The secondary amine at the N1 position is nucleophilic and can readily participate in a variety of amidation reactions to create new derivatives with diverse functionalities. Standard peptide coupling methods are highly effective for this purpose. masterorganicchemistry.com For example, reacting 3-hydroxyazetidine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC, HATU) and a base will form a new amide bond at the N1 position. masterorganicchemistry.comresearchgate.net This allows for the introduction of a wide array of acyl groups, making it a cornerstone strategy in the synthesis of azetidine-containing drug candidates.

ReactionReagents & ConditionsProduct
Hydrolysis Strong acid (e.g., aq. HCl), Heat3-Hydroxyazetidine hydrochloride salt
Subsequent Amidation R-COOH, Coupling agent (e.g., EDC, HATU), BaseN-Acyl-3-hydroxyazetidine
Subsequent Amidation Acyl Chloride (R-COCl), Base (e.g., Triethylamine)N-Acyl-3-hydroxyazetidine

Table 3: Summary of N1-Carboxamide Hydrolysis and Re-functionalization.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The inherent ring strain of the azetidine core makes it susceptible to ring-opening and ring-expansion reactions under specific conditions. rsc.org These transformations provide pathways to structurally diverse linear or larger cyclic compounds.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the stability of the azetidine ring, these reactions often necessitate activation by a Lewis acid or conversion of the azetidine to a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic effects of the substituents on the ring. magtech.com.cn For instance, in unsymmetrically substituted azetidines, nucleophilic attack often occurs at the carbon atom adjacent to the nitrogen that is attached to an electron-withdrawing group like a carboxamide, as this stabilizes the transition state. magtech.com.cn

Ring-expansion reactions offer a route to larger, more complex heterocyclic systems. For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly-substituted methylene azetidines with excellent stereoselectivity. nih.gov Other methods, such as those involving rearrangements, have also been developed to expand the four-membered azetidine ring into five-membered heterocycles like pyrrolidines. magtech.com.cnepfl.ch

Reaction Type Key Features Typical Products
Nucleophilic Ring-Opening Often requires Lewis acid catalysis or quaternization of the nitrogen. magtech.com.cn The regioselectivity is controlled by electronic effects of substituents. magtech.com.cnFunctionalized linear amines. researchgate.net
Ring-Expansion Can proceed through various mechanisms, including formal [3+1] cycloadditions and rearrangements. nih.govmagtech.com.cnLarger heterocyclic systems (e.g., pyrrolidines). magtech.com.cnepfl.ch

Diversification Strategies for this compound Derivatives

The this compound scaffold serves as a valuable building block for the synthesis of a wide array of more complex molecules. Diversification strategies focus on introducing new functional groups and constructing more elaborate ring systems.

The functionalization of the C2 and C4 positions of the azetidine ring is a key strategy for creating novel derivatives. A variety of methods have been developed to introduce substituents at these positions, often with a high degree of stereocontrol. researchgate.netacs.org

For instance, a general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. researchgate.netacs.org This approach allows for the introduction of aryl, vinyl, allyl, and various alkyl groups at the C2 position. researchgate.netacs.org Palladium-catalyzed C(sp³)–H amination has also been employed for the synthesis of functionalized azetidines. rsc.org The development of these synthetic methodologies provides access to a diverse range of previously inaccessible azetidine derivatives. acs.org

The construction of fused, bridged, and spirocyclic systems containing the azetidine core represents a significant area of research, leading to molecules with unique three-dimensional structures. acs.orgdomainex.co.uk

Spirocyclic azetidines, for example, can be synthesized from common cyclic carboxylic acids in a two-step process involving the formation of an azetidinone followed by reduction. nih.govresearchgate.net The synthesis of "angular" spirocyclic azetidines, a less explored isomeric form, has been achieved through the reaction of alkenes with Graf's isocyanate to form β-lactams, which are then reduced. domainex.co.uk This method is compatible with various functional groups and has been successfully applied to five-, six-, and seven-membered ring alkenes. domainex.co.uk

Structural Characterization and Elucidation of 3 Hydroxyazetidine 1 Carboxamide Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-Hydroxyazetidine-1-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

While specific spectral data for this compound is not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be inferred from closely related and well-characterized analogs, such as tert-Butyl 3-hydroxyazetidine-1-carboxylate. chemicalbook.combldpharm.comtcichemicals.com The azetidine (B1206935) ring protons typically appear as multiplets due to complex spin-spin coupling.

In ¹H NMR, the proton on the hydroxyl-bearing carbon (CH-OH) is expected to resonate downfield, typically around 4.2-4.6 ppm. The protons on the other two carbons of the azetidine ring (CH₂) would likely appear as two distinct sets of signals between 3.6 and 4.2 ppm. The protons of the carboxamide group (-CONH₂) would produce a broad singlet further downfield.

In ¹³C NMR, the carbon attached to the hydroxyl group (C-3) would be found in the 55-65 ppm range. The two equivalent carbons (C-2 and C-4) adjacent to the nitrogen atom would resonate in the 45-55 ppm region. The carbonyl carbon of the carboxamide group would appear significantly downfield, typically above 170 ppm. Techniques like HSQC and HMBC are instrumental in unambiguously assigning these proton and carbon resonances. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Hydroxyazetidine Analog (tert-Butyl 3-hydroxyazetidine-1-carboxylate) Data presented for illustrative purposes based on a related compound.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
C(O)NH₂-~175
CH-OH~4.4 (m)~60
CH₂ (ring, x2)~3.9 (m), ~4.1 (m)~50
OHVariable (broad s)-
NH₂Variable (broad s)-

Note: 'm' denotes multiplet, 's' denotes singlet. Actual values for this compound may vary.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of the substituents are key stereochemical features. The hydroxyl group at the C-3 position can be either cis or trans relative to other substituents if the ring is further substituted. For this compound itself, the key conformational feature is the puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons, which helps in elucidating the ring's conformation and the relative stereochemistry of its substituents. The magnitude of coupling constants (J-values) between protons on adjacent carbons can also provide valuable information about the dihedral angles and thus the ring's pucker.

Azetidines can undergo dynamic processes, most notably nitrogen inversion, where the nitrogen atom and its substituent rapidly flip between two pyramidal geometries. capes.gov.br This process can be studied using variable temperature NMR (Dynamic NMR). At low temperatures, the inversion process may be slow enough on the NMR timescale to allow for the observation of separate signals for the different conformers. As the temperature increases, the rate of inversion increases, leading to the coalescence and eventual sharpening of these signals into time-averaged peaks. Studying these changes allows for the determination of the energy barrier (ΔG‡) for the inversion process, providing insight into the conformational flexibility of the molecule.

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

For this compound, an X-ray crystal structure would confirm the puckered nature of the azetidine ring and the precise orientation of the hydroxyl and carboxamide groups. Furthermore, if the compound is chiral and a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion (the Flack parameter) can be used to determine its absolute configuration (R or S) without ambiguity. This technique is the gold standard for assigning the absolute stereochemistry of chiral molecules.

Mass Spectrometric Techniques for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for validating the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically <5 ppm), HRMS can confirm the elemental composition, distinguishing it from other isomers.

Beyond simple molecular weight determination, advanced mass spectrometric techniques like tandem mass spectrometry (MS/MS) are used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, a fragmentation pattern is generated. This pattern is a unique fingerprint of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the carboxamide group, loss of water from the hydroxyl group, and characteristic ring-opening fragmentations of the azetidine core. Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since the C-3 carbon of this compound is a stereocenter, the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for assessing the enantiomeric purity of a sample. jascoch.comnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers will produce mirror-image CD spectra; one enantiomer will have a positive Cotton effect at a specific wavelength, while the other will have a negative Cotton effect of equal magnitude. nih.gov A racemic mixture (a 50:50 mix of both enantiomers) will be CD-silent.

By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer standard, the enantiomeric excess (ee) can be determined. hindsinstruments.com The amplitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This makes CD spectroscopy a rapid and effective tool for quantifying the enantiomeric purity, which is a critical parameter in the synthesis and characterization of chiral molecules. nih.govchromatographytoday.com

Computational and Theoretical Studies on 3 Hydroxyazetidine 1 Carboxamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net This method is used to determine the optimized geometry and electronic properties of a molecule by calculating its electron density.

For 3-Hydroxyazetidine-1-carboxamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the ground-state geometry. nih.gov This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. mdpi.com

The outputs of such calculations provide a wealth of information:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) sites. This is vital for predicting how the molecule will interact with other reagents. dergipark.org.tr

Below is a table representing typical geometric parameters that would be expected from a DFT optimization of this compound, based on analyses of similar structures.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) C2N1~1.47
N1C4~1.47
C3O(H)~1.43
N1C(O)~1.38
C(O)N(H2)~1.33
Bond Angle (°) ** C2N1C4~88-90
H(O)OC3~109.5
N1C(O)N(H2)~120
Dihedral Angle (°) **C4N1C2C3

Note: These values are illustrative and derived from general principles and data for related azetidine (B1206935) structures. Specific computational studies on this compound are required for precise values.

Beyond DFT, other quantum chemical methods are also employed.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.comresearchgate.netmdpi.com They offer higher accuracy than DFT for certain properties, especially when dealing with electron correlation effects, but at a significantly greater computational expense. researchgate.netmdpi.com They are often used as a benchmark to validate results from less costly methods like DFT. For a molecule of this size, ab initio calculations can provide a highly accurate electronic structure and energy. nih.govmdpi.com

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved in the calculations. nih.gov While less accurate, they are extremely useful for preliminary geometry optimizations, scanning potential energy surfaces of large molecules, or handling large datasets of compounds where computational efficiency is critical. nih.govcase.edu

Conformational Analysis and Energy Landscapes of Azetidines

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional shape or conformation.

The azetidine ring is not planar; it exists in a puckered conformation to relieve ring strain. rsc.org A gas-phase electron diffraction study of azetidine itself revealed a dihedral angle of 37°, indicating significant puckering. rsc.org For substituted azetidines, the degree of puckering and the preferred conformation can be influenced by the nature and position of the substituents. Computational studies on fluorinated azetidines have shown that electrostatic interactions between substituents and the ring's nitrogen atom can invert the ring pucker. researchgate.net

In this compound, two main sources of conformational flexibility exist:

Ring Puckering: The four-membered ring can pucker in two directions. The substituent at the C3 position (the hydroxyl group) will preferentially occupy either an axial or equatorial-like position, leading to distinct conformers with different energies.

Amide Bond Rotation: Rotation around the N1-C(O) bond is restricted due to the partial double-bond character of the amide. However, different orientations of the carboxamide group relative to the ring are possible, leading to syn and anti conformers.

A conformational analysis would involve systematically rotating key dihedral angles and calculating the energy at each point to map out the potential energy surface (PES) . mdpi.comlibretexts.org The results would identify low-energy minima, corresponding to stable conformers, and the transition states (saddle points) that represent the energy barriers to interconversion between them.

Conformer IDRing Pucker-OH PositionAmide OrientationRelative Stability
1PuckeredEquatorialAntiGlobal Min.
2PuckeredAxialAntiLocal Min.
3PuckeredEquatorialSynLocal Min.
4PuckeredAxialSynHigher Energy

This table illustrates a hypothetical conformational landscape. The relative stabilities would be determined by factors like steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the carboxamide moiety.

Reaction Mechanism Investigations using Computational Tools

Computational chemistry is indispensable for elucidating the step-by-step mechanisms of chemical reactions. By modeling the synthetic pathways to this compound, one can understand the feasibility of a proposed route and identify key intermediates and energy barriers.

Common synthetic routes to functionalized azetidines include the intramolecular cyclization of γ-amino alcohols or haloamines, and [2+2] cycloadditions. researchgate.netrsc.org

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS) . The TS is a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

Computational tools are used to locate the precise geometry and energy of the transition state. This involves specialized algorithms that search for the saddle point connecting reactants and products. Once located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the molecular vibration along the reaction coordinate (e.g., the motion of atoms as a bond is formed or broken). Recent computational models have successfully predicted and guided the synthesis of azetidines by modeling the transition states involved in photocatalytic reactions. mit.edu

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This profile provides critical quantitative data about the reaction:

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔE): The energy difference between the products and the reactants. A negative ΔE indicates an exothermic (thermodynamically favorable) reaction, while a positive ΔE indicates an endothermic one.

Ligand-Protein Interaction Modeling of this compound Scaffolds

The unique structural features of the 3-hydroxyazetidine moiety, a four-membered heterocyclic ring, present a compelling scaffold for the design of new therapeutic agents. Computational modeling of how this scaffold interacts with protein targets is a critical step in understanding its potential biological activity. These models help to elucidate the binding modes and affinities that are fundamental to a compound's mechanism of action.

Docking Studies to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the azetidine scaffold, docking studies have been employed to understand their interactions with various protein targets. For instance, in the context of developing inhibitors for specific enzymes, docking simulations can reveal key interactions between the ligand and the active site of the protein.

In studies of related azetidinone derivatives, molecular docking has been utilized to predict the binding mode and affinity of these compounds within the active site of enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase. rjptonline.org Such studies often involve preparing the ligand and protein structures, performing the docking using software like AutoDock, and then analyzing the resulting conformations. rjptonline.org The analysis typically focuses on identifying hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-protein complex. rjptonline.org For example, the hydrogen bonding potential of the hydroxyl group on the azetidine ring and the carboxamide functional group would be of significant interest in predicting the binding orientation of this compound.

While specific docking studies on this compound are not extensively reported in publicly available literature, research on analogous (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors has demonstrated the utility of this scaffold in achieving high-affinity binding. nih.govacs.org These studies have shown that the azetidine core can serve as a valuable component in designing potent and selective inhibitors. nih.govacs.org

Table 1: Representative Docking Study Parameters for Azetidine-based Compounds

Parameter Description Example from Literature (Azetidine Analogues)
Protein Target The macromolecule to which the ligand is docked. STAT3, Enoyl-acyl carrier protein (enoyl-ACP) reductase rjptonline.orgnih.gov
Docking Software The computational program used to perform the docking simulation. AutoDock rjptonline.org
Scoring Function An algorithm used to rank the different binding poses of the ligand. Empirical free energy scoring functions
Key Interactions The types of non-covalent bonds formed between the ligand and the protein. Hydrogen bonds, hydrophobic interactions rjptonline.org

| Binding Affinity | A measure of the strength of the interaction between the ligand and the protein. | Often reported as binding energy (e.g., kcal/mol) or inhibitory constants (e.g., IC50, Ki) |

This table is generated based on methodologies used for related azetidine compounds and represents a typical setup for such a study.

Molecular Dynamics Simulations to Explore Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-protein interactions compared to the static picture provided by docking studies. By simulating the movements of atoms in the complex over time, MD can provide insights into the stability of the predicted binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated aqueous environment and then calculating the forces between atoms and their subsequent motions over a set period, often on the nanosecond to microsecond timescale. Analysis of the simulation trajectory can reveal important information about the stability of the complex. A key metric often analyzed is the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates how much their structures deviate from the initial docked pose over the course of the simulation. A stable RMSD suggests a stable binding mode.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more rigorous prediction of binding affinity than the scoring functions used in docking. These calculations can help to refine the understanding of the thermodynamics of the ligand-protein interaction. For azetidine-based inhibitors of STAT3, isothermal titration calorimetry has been used to experimentally confirm high-affinity binding, which is the type of data that MD simulations aim to predict computationally. acs.org

Table 2: Key Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

Analysis Purpose Information Gained
Root-Mean-Square Deviation (RMSD) To assess the structural stability of the complex over time. A stable RMSD suggests a stable binding pose of the ligand and no major conformational changes in the protein.
Root-Mean-Square Fluctuation (RMSF) To identify flexible regions of the protein. Highlights which residues are most mobile, which can be important for ligand entry, binding, and protein function.
Hydrogen Bond Analysis To quantify the stability of specific hydrogen bonds. Determines the percentage of simulation time that key hydrogen bonds are maintained, indicating their importance for binding.
Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) To estimate the binding affinity. Provides a more accurate prediction of the strength of the ligand-protein interaction than docking scores.

| Water Molecule Analysis | To understand the role of solvent in the binding site. | Identifies bridging water molecules that may mediate interactions between the ligand and the protein. |

This table outlines common analyses performed in MD simulations to assess the stability and dynamics of a ligand-protein complex.

Role of 3 Hydroxyazetidine 1 Carboxamide As a Building Block in Advanced Chemical Synthesis

Incorporation into Peptidomimetics and Non-Proteinogenic Amino Acids

The design of molecules that mimic the structure and function of peptides (peptidomimetics) is a cornerstone of modern drug discovery. 3-Hydroxyazetidine-1-carboxamide provides a core structure that can be elaborated into non-proteinogenic amino acids, which are then integrated into peptide chains to enhance their properties. nih.govnih.gov

The azetidine (B1206935) ring is frequently employed as a bioisostere for the proline residue in peptides. chemicalbook.com The cyclic nature of this compound mimics the constrained structure of proline, but its smaller ring size imposes different and often more pronounced conformational restrictions on the peptide backbone. The 1-carboxamide (B11826670) group provides the necessary functionality to be incorporated into a peptide sequence using standard amide bond-forming reactions, effectively replacing a natural amino acid. The 3-hydroxy group offers an additional vector for chemical modification or can act as a key interaction point (e.g., a hydrogen bond donor) to improve binding affinity and specificity to a biological target. The synthesis of such non-natural amino acids often starts from protected precursors, which are then incorporated into peptide chains. nih.gov

The introduction of an azetidine-based amino acid has a profound and predictable impact on the secondary structure of a peptide. rsc.org The high ring-strain energy and rigidity of the four-membered ring limit the allowable bond angles of the peptide backbone, thereby stabilizing specific conformations. chemimpex.com

Research comparing peptides containing azetidine-derived residues with those containing proline has revealed distinct conformational preferences. While proline is a well-known inducer of β-turns, the more constrained azetidine ring preferentially forces the peptide backbone to adopt a γ-turn conformation. rsc.org This ability to selectively stabilize γ-turns makes azetidine residues, including those derived from this compound, powerful tools for medicinal chemists. By controlling the peptide's three-dimensional shape, designers can fine-tune its interaction with a target receptor or enzyme. Furthermore, the introduction of these unnatural amino acids can significantly increase the peptide's resistance to proteolytic degradation, enhancing its stability and bioavailability. organic-chemistry.org

Table 1: Conformational Influence of Azetidine vs. Proline Residues in Peptides

FeatureAzetidine-Containing PeptidesProline-Containing PeptidesReference(s)
Ring Size 4-membered5-membered rsc.org
Primary Induced Turn γ-turnβ-turn rsc.org
Conformational Rigidity HighModerate rsc.org
Application Stabilizing γ-turn structures; tools to define bioactive conformations.Inducing β-turns; disrupting helices. rsc.org

Scaffold Design for Enzyme Inhibitor Development

The rigid azetidine framework is a privileged structure in the design of enzyme inhibitors. It serves as a compact scaffold to orient pharmacophoric substituents in precise three-dimensional arrangements, facilitating optimal interactions with an enzyme's active site. scintica.comresearchgate.net

The fundamental principle behind using azetidine scaffolds is the reduction of conformational entropy upon binding. By pre-organizing the key binding groups in a favorable conformation, the entropic penalty for binding is minimized, which can lead to a significant increase in binding affinity. In the context of this compound, the core structure presents distinct functional handles for inhibitor design:

The Azetidine Ring: Provides a rigid core that limits rotational freedom.

The 3-Hydroxy Group: Can act as a hydrogen bond donor or acceptor, forming critical interactions with amino acid residues in the active site. It also serves as a convenient point for further chemical elaboration to explore the binding pocket.

The 1-Carboxamide Group: Can engage in hydrogen bonding with the protein backbone or be replaced with other functional groups (e.g., sulfonamides, ketones) to modulate activity and physicochemical properties.

This modularity allows chemists to systematically build molecules tailored to the specific topology of a target enzyme. scintica.comacs.org

The development of potent and selective inhibitors relies on a detailed understanding of their structure-activity relationships (SAR). Azetidine-based scaffolds have been instrumental in such studies. For instance, in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), moving a carboxamide group from the 2-position of the azetidine ring to the 3-position resulted in a complete loss of activity, demonstrating the precise spatial requirements of the target. acs.org In the same study, the (R)-enantiomer of the azetidine inhibitor was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in inhibitor design. acs.org

Similarly, in the design of GABA uptake inhibitors, the inhibitory potency was highly dependent on both the position of the acidic moiety on the azetidine ring and the nature of the lipophilic groups attached to the ring system. scintica.com These examples underscore how the azetidine core, such as that in this compound, provides a chemically tractable platform for systematically probing the structural requirements for biological activity.

Table 2: Examples of Azetidine-Based Inhibitors and Key SAR Findings

Inhibitor ClassEnzyme/Protein TargetKey Structure-Activity Relationship (SAR) FindingsReference(s)
Azetidine-2-carboxamidesSTAT3(R)-enantiomer is more potent than (S)-enantiomer. The position of the carboxamide group is critical (2-position active, 3-position inactive). acs.org
Azetidine DerivativesGABA Transporters (GAT-1, GAT-3)Potency is highly dependent on the position of the carboxylic acid moiety and the nature of N-linked lipophilic groups. scintica.com
Azetidine-2,3-dicarboxylic AcidsNMDA ReceptorsStereochemistry is crucial for affinity; L-trans isomer showed the highest affinity (Ki = 10 μM) among the four stereoisomers. nih.gov

Precursor in Radioligand Synthesis for Imaging Probes (focus on synthetic radiochemistry)

The 3-hydroxyazetidine scaffold is a valuable precursor for the synthesis of radiolabeled imaging probes, particularly for Positron Emission Tomography (PET). The synthetic route to these probes often involves a multi-step process where a protected version of the azetidine core, such as tert-butyl 3-hydroxyazetidine-1-carboxylate, is used as a starting material. scintica.com

A key strategy in synthetic radiochemistry is to introduce the short-lived radioisotope (e.g., Carbon-11, t½ ≈ 20.4 min) in the final step of the synthesis to maximize the radiochemical yield. The 3-hydroxyazetidine structure is well-suited for this late-stage labeling. For example, in the synthesis of a [¹¹C]-labeled PET radioligand for monoacylglycerol lipase (B570770) (MAGL), the precursor molecule was synthesized by first alkylating the 3-hydroxy group of tert-butyl 3-hydroxyazetidine-1-carboxylate. scintica.com This was followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the free amine, which is the direct precursor for radiolabeling.

The radiosynthesis was then achieved in a one-pot, three-step process. [¹¹C]CO₂, produced by a cyclotron, was first converted to [¹¹C]phosgene. This reactive intermediate was then reacted with an alcohol to form a [¹¹C]chloroformate, which in the final step was coupled with the deprotected azetidine amine precursor to yield the final [¹¹C]-labeled PET ligand. scintica.com This synthetic approach highlights how the distinct functionalities of the 3-hydroxyazetidine core can be selectively manipulated to enable the efficient and rapid synthesis of complex radiotracers for in vivo imaging.

Application in Combinatorial Chemistry and Library Synthesis

The unique structural and functional characteristics of this compound make it a valuable building block in the field of advanced chemical synthesis, particularly for applications in combinatorial chemistry and the generation of compound libraries. Its rigid, three-dimensional azetidine core is a sought-after feature in modern drug discovery, moving away from flat, aromatic structures towards more sp³-rich, complex molecules. The strategic placement of a hydroxyl group and a primary carboxamide provides two distinct points for chemical diversification, enabling the rapid generation of a multitude of analogs from a single, well-defined scaffold.

The application of azetidine-based scaffolds is a key strategy in diversity-oriented synthesis (DOS), a field that aims to create structurally diverse and complex molecules for biological screening. nih.govacs.org The goal of DOS is to populate new areas of chemical space, and the 3D nature of the azetidine ring is ideal for this purpose. nih.gov By using a core like this compound, chemists can systematically introduce a wide array of chemical functionalities, leading to libraries with significant shape and stereochemical diversity. This approach has been successfully used to generate large libraries, such as a 1976-membered library of spirocyclic azetidines, demonstrating the scaffold's robustness in high-throughput synthesis. nih.govnih.govbroadinstitute.org

The synthetic utility of this scaffold hinges on the reactivity of its two functional groups:

The 3-Hydroxyl Group: This secondary alcohol is a versatile handle for introducing diversity. It can readily undergo reactions such as etherification, esterification, or Mitsunobu reactions. In a combinatorial setting, the scaffold can be reacted with a library of alkyl halides, acyl chlorides, or carboxylic acids to produce a large set of derivatives. For instance, the hydroxyl group of the related compound tert-butyl 3-hydroxyazetidine-1-carboxylate has been successfully reacted with various benzyl (B1604629) bromides to create ethers. scintica.com This demonstrates a reliable method for derivatization that is directly applicable to this compound.

The 1-Carboxamide Group: The primary carboxamide at the N1 position of the azetidine ring provides another site for modification, crucial for exploring the structure-activity relationship (SAR) around the core. While the N-H bonds are less nucleophilic than the hydroxyl group, they can undergo reactions under specific conditions. More commonly, the entire carboxamide moiety can be constructed in the final step of a synthesis by reacting a library of activated carboxylic acids or isocyanates with a 3-hydroxyazetidine precursor. The stability of related 3-hydroxyazetidine amides has been established, indicating their suitability as components in peptide isosteres and other medicinal chemistry applications. researchgate.net

The systematic and divergent functionalization of the this compound core allows for the creation of a focused library of compounds. The table below illustrates a hypothetical combinatorial matrix based on this principle, where a set of reagents (R¹-X) is used to modify the hydroxyl group.

ScaffoldReagent (R¹-X)Resulting StructureProduct Name Example
this compound StructureBenzyl BromideO-Benzyl-Derivative Structure3-(Benzyloxy)azetidine-1-carboxamide
Acetyl ChlorideO-Acetyl-Derivative Structure1-Carbamoylazetidin-3-yl acetate
4-Fluorobenzoyl ChlorideO-Fluorobenzoyl-Derivative Structure1-Carbamoylazetidin-3-yl 4-fluorobenzoate

This systematic approach enables the efficient exploration of the chemical space around the azetidine core, making this compound a powerful tool for generating novel compound libraries aimed at identifying new bioactive molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging due to the energetic barrier associated with forming the strained four-membered ring. researchgate.net Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes.

Key areas of development include:

Photocatalysis and Electrocatalysis: Visible-light photocatalysis is emerging as a powerful tool for constructing azetidine (B1206935) rings through [2+2] photocycloaddition reactions. rsc.orgmit.edu This method allows for the use of lower energy and more environmentally benign conditions compared to traditional thermal methods. thescience.dev Similarly, electrocatalytic approaches, such as the intramolecular hydroamination of allylic sulfonamides, offer a regioselective pathway to azetidines by merging cobalt catalysis with electricity. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety for handling reactive intermediates, and facilitates scalability. nih.gov Applying flow chemistry to azetidine synthesis, for instance in the preparation of 2H-azirines and their subsequent conversion, can lead to higher yields and purity while using environmentally benign solvents like cyclopentyl methyl ether (CPME). nih.gov

Bio-inspired and Catalytic Methods: The development of novel catalysts, such as chiral β-ketoiminato cobalt(II) catalysts for the synthesis of optically pure cyclic amines from diols, points toward more efficient stereoselective syntheses. organic-chemistry.org Further exploration of enzymatic or chemoenzymatic routes could provide highly selective and sustainable pathways to chiral 3-hydroxyazetidine precursors.

Table 1: Comparison of Emerging Synthetic Methodologies for Azetidines

MethodologyKey AdvantagesSustainability AspectsRelevant Research Findings
PhotocatalysisHigh functional group tolerance; mild reaction conditions.Uses visible light as a renewable energy source.Successful intermolecular [2+2] photocycloaddition of oximes with alkenes to form azetidines. rsc.orgmit.edu
Flow ChemistryEnhanced safety and control; improved scalability and yield.Efficient heat and mass transfer; potential for solvent recycling.Quantitative transformation of vinyl azides to 2H-azirines using green solvents (CPME). nih.gov
C-H AminationHigh atom economy; simplifies starting material requirements.Reduces the number of synthetic steps and associated waste.Pd(II)-catalyzed intramolecular γ-C(sp3)–H amination for direct azetidine synthesis. rsc.org
ElectrocatalysisHigh regioselectivity; avoids harsh chemical oxidants/reductants.Uses electricity as a clean reagent.Cobalt-catalyzed intramolecular hydroamination of allylic sulfonamides. organic-chemistry.org

Exploration of Untapped Chemical Reactivity and Derivatization Pathways

The chemical potential of 3-hydroxyazetidine-1-carboxamide is far from fully exploited. The interplay between the strained ring, the nucleophilic/electrophilic nature of the amide, and the versatile hydroxyl group offers numerous avenues for creating diverse molecular architectures.

Future research will likely focus on:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, providing access to highly substituted acyclic amines. researchgate.net Furthermore, controlled ring-expansion reactions can be developed to synthesize larger, pharmaceutically relevant heterocycles like pyrrolidines and azepanes. researchgate.net

Derivatization of the 3-Hydroxy Group: The hydroxyl group is a key handle for diversification. It can be converted into a wide range of other functional groups (e.g., halides, azides, ethers, esters) to modulate the compound's physicochemical properties or to serve as an attachment point for larger molecular fragments.

Functionalization of the Carboxamide Moiety: While the N-1 position is capped with a carboxamide in the target compound, this group still possesses reactivity. The amide nitrogen and carbonyl oxygen can participate in hydrogen bonding, influencing molecular recognition and conformation. Advanced synthetic efforts could explore selective transformations of the carboxamide itself, although this is often more challenging than modifying the hydroxyl group.

Scaffold-Based Diversification: Using 3-hydroxyazetidine as a core, diversity-oriented synthesis (DOS) can generate libraries of complex molecules, including fused, bridged, and spirocyclic systems. nih.gov For example, N-alkylation followed by ring-closing metathesis can produce azetidine-fused 8-membered rings. nih.gov

Table 2: Potential Derivatization Pathways for this compound

Reactive SiteReaction TypePotential Products/Applications
3-Hydroxy GroupEsterification / EtherificationModulation of lipophilicity and metabolic stability.
3-Hydroxy GroupMitsunobu ReactionInversion of stereochemistry; introduction of nucleophiles (e.g., azide (B81097), phthalimide).
Azetidine RingNucleophilic Ring-OpeningSynthesis of functionalized γ-amino alcohols.
Azetidine RingRing ExpansionAccess to substituted pyrrolidine (B122466) and piperidine (B6355638) scaffolds. researchgate.net
Carboxamide N-HN-Alkylation / N-Arylation (post-synthesis)Generation of tertiary amide derivatives with altered properties.

Integration of Machine Learning and AI in Azetidine-1-carboxamide (B3145031) Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and molecular design. mdpi.comnih.gov For a scaffold like azetidine, where synthesis can be non-trivial, these computational tools offer a path to accelerate discovery and optimization.

Emerging applications include:

Predictive Synthesis Planning: AI models can predict the outcomes of chemical reactions, including those that are traditionally difficult, such as azetidine formation. mit.eduthescience.dev By analyzing vast datasets of known reactions, these tools can suggest optimal starting materials, catalysts, and conditions, thereby reducing the need for extensive empirical screening. nih.gov Researchers have already used computational models to accurately predict which alkene-oxime pairs will successfully form azetidines via photocatalysis, expanding the known substrate scope. mit.eduthescience.dev

De Novo Molecular Design: Generative AI models can design novel azetidine-1-carboxamide derivatives with specific desired properties (e.g., solubility, target affinity, metabolic stability). By learning from the structures and properties of existing molecules, these algorithms can propose new chemical entities that are more likely to succeed in discovery programs. mdpi.com

Reaction Optimization: Machine learning algorithms can be coupled with automated synthesis platforms to rapidly optimize reaction conditions (e.g., temperature, concentration, catalyst loading) for the synthesis of this compound, leading to higher yields and purity with minimal human intervention.

Table 3: AI and Machine Learning in Azetidine Chemistry

AI/ML ApplicationObjectiveImpact on Research
Computer-Aided Synthesis Planning (CASP)Predict successful reaction pathways and conditions. nih.govReduces experimental failures; accelerates route scouting. mit.eduthescience.dev
Generative Models (e.g., RNNs)Design novel molecules with optimized properties. mdpi.comExpands accessible chemical space for new derivatives.
Predictive Property ModelingForecast physicochemical and ADME properties of virtual compounds.Prioritizes synthesis of candidates with higher chances of success.
Automated Reaction OptimizationIdentify optimal reaction parameters for yield and purity.Improves efficiency and robustness of synthetic routes.

Advanced Chemical Biology Investigations of Azetidine-Containing Systems (excluding clinical applications)

Beyond its role as a building block for therapeutics, the this compound scaffold can be incorporated into sophisticated tools for fundamental chemical biology research. Its rigid structure and functional handles make it an attractive component for creating molecular probes to interrogate biological systems.

Future research avenues include:

Development of Novel Fluorophores: Incorporating an azetidine ring in place of a traditional dimethylamino group in fluorescent dyes has been shown to significantly improve their photophysical properties, including brightness and photostability, while maintaining cell permeability. nih.govacs.org The this compound moiety could be used to develop new, highly emissive, and environmentally sensitive fluorophores for high-resolution imaging.

Conformationally Restricted Probes: The azetidine ring serves as a conformationally restricted isostere for other groups, allowing for the design of probes with a more defined three-dimensional structure. enamine.net This can lead to higher binding affinity and selectivity for target proteins or nucleic acids, enabling more precise investigation of their functions.

Probes for Studying Biomolecular Interactions: The hydroxyl group of the scaffold can serve as an attachment point for reporter tags (fluorophores, biotin) or photoreactive groups. This would allow for the creation of chemical probes to identify and study protein-protein interactions or the binding of small molecules to their biological targets in a cellular context. For instance, azetidine-modified purine (B94841) analogues have been developed as fluorescent probes to study nucleic acid structures and functions. nih.gov

Table 4: Azetidine-Containing Systems in Chemical Biology

Application AreaRole of the Azetidine ScaffoldExample Investigation
Fluorescent ProbesEnhances photophysical properties (e.g., quantum yield, brightness). nih.govacs.orgDeveloping highly emissive purine analogues to probe RNA microenvironments. nih.gov
Fragment-Based ScreeningProvides rigid, 3D-shaped fragments for library development. enamine.netDiscovery of novel ligands for challenging protein targets.
Iminosugar MimicsActs as a core scaffold for polyhydroxylated bicyclic systems. rsc.orgProbing the activity and specificity of glycosidases and other carbohydrate-processing enzymes.
Photoaffinity LabelingServes as a rigid linker between a pharmacophore and a photoreactive group.Identifying the binding partners of a bioactive small molecule within a complex proteome.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxyazetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling azetidine derivatives with carboxamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with activating agents like HOBt to minimize racemization.
  • Heterocyclic ring functionalization : Introduce hydroxyl groups via controlled oxidation or substitution reactions .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust pH (neutral to slightly acidic) and temperature (20–60°C) to suppress side reactions like hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and hydrogen bonding patterns in the azetidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, carboxamide) via characteristic absorption bands .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption.
  • Use desiccants (e.g., silica gel) for long-term storage. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic models to confirm target specificity.
  • Structural analogs : Synthesize and test derivatives with modified hydroxyl or carboxamide groups to isolate pharmacophore contributions .
  • Data triangulation : Combine in vitro activity data with computational docking studies to validate binding interactions .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced potency?

  • Methodological Answer :

  • Functional group substitution : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methoxy) to improve metabolic stability.
  • Ring expansion/contraction : Modify the azetidine ring to a pyrrolidine or oxetane system to assess conformational effects on target binding .
  • Pharmacokinetic profiling : Use logP and pKa calculations to predict solubility and membrane permeability .

Q. What experimental approaches are recommended for studying the enzymatic inhibition mechanisms of this compound?

  • Methodological Answer :

  • Kinetic assays : Perform Michaelis-Menten analysis under varied substrate concentrations to determine inhibition constants (KiK_i).
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases or proteases) to visualize binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and enthalpy-driven interactions .

Q. How can researchers address inconsistencies in spectroscopic data during compound characterization?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR, MS, and IR data to confirm structural assignments. For ambiguous peaks, use 2D-NMR (e.g., COSY, HSQC) .
  • Control experiments : Compare spectra with synthetic intermediates to trace signal origins.
  • Collaborative analysis : Consult spectral databases (e.g., NIST Chemistry WebBook) for reference patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.